2,8-Decadiynoic acid, methyl ester
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Overview
Description
2,8-Decadiynoic acid, methyl ester is an organic compound with the molecular formula C11H16O2. It is a type of ester derived from 2,8-Decadiynoic acid. Esters are known for their pleasant odors and are often used in flavorings and fragrances . This compound is characterized by its unique structure, which includes a decadiynoic acid backbone with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,8-Decadiynoic acid, methyl ester can be synthesized through various methods. One common approach is the esterification of 2,8-Decadiynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. Microwave-assisted esterification has also been explored as a rapid and efficient method for producing esters .
Chemical Reactions Analysis
Types of Reactions
2,8-Decadiynoic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the parent acid and methanol in the presence of a strong acid or base.
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: 2,8-Decadiynoic acid and methanol.
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or acids.
Scientific Research Applications
2,8-Decadiynoic acid, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of esterification reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 2,8-Decadiynoic acid, methyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the parent acid, which may exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,8-Decadiynoic acid, methyl ester can be compared with other similar compounds such as:
2,4-Decadienoic acid, methyl ester: Another ester with a similar backbone but different double bond positions.
2,8-Decadiynoic acid, ethyl ester: Similar structure but with an ethyl group instead of a methyl group.
2,8-Decadiynoic acid: The parent acid without the ester functional group.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Properties
CAS No. |
144534-42-9 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
methyl deca-2,8-diynoate |
InChI |
InChI=1S/C11H14O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h5-8H2,1-2H3 |
InChI Key |
OYZDGVAMJFTOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCCCC#CC(=O)OC |
Origin of Product |
United States |
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